molecular formula C17H18N2O7 B10818453 Ald-Ph-amido-PEG1-C2-NHS ester CAS No. 2101206-80-6

Ald-Ph-amido-PEG1-C2-NHS ester

Cat. No. B10818453
CAS RN: 2101206-80-6
M. Wt: 362.3 g/mol
InChI Key: ONVNDJSKJDFLTF-UHFFFAOYSA-N
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Description

    Ald-Ph-amido-PEG1-C2-NHS ester: is a non-cleavable linker containing a single polyethylene glycol (PEG) unit.

  • It serves as a bridge between antibodies and drug molecules in ADCs.
  • ADCs combine the specificity of antibodies with the cytotoxic effects of small-molecule drugs, enhancing targeted therapy.
  • Preparation Methods

      Synthetic Route: The synthesis involves coupling the linker to an antibody or protein via its primary amines.

      Reaction Conditions: The reaction typically occurs under mild conditions, using NHS (N-hydroxysuccinimide) ester chemistry.

      Industrial Production: While specific industrial methods may vary, the compound is synthesized on a larger scale for ADC production.

  • Chemical Reactions Analysis

      Reactions: Ald-Ph-amido-PEG1-C2-NHS ester does not undergo cleavage during ADC delivery.

      Common Reagents: NHS esters, amines, and buffers are used.

      Major Products: The major product is the covalent linkage between the antibody and the drug payload.

  • Scientific Research Applications

      Chemistry: Used in ADC development, enabling targeted drug delivery.

      Biology: Facilitates selective drug release within tumor cells.

      Medicine: Enhances therapeutic efficacy while minimizing off-target effects.

      Industry: Vital for ADC-based cancer therapies.

  • Mechanism of Action

      Molecular Targets: The linker connects the antibody (targeting specific antigens) to the drug payload.

      Pathways: Upon binding to the antigen, the ADC is internalized, and the drug payload exerts its cytotoxic effects.

  • Comparison with Similar Compounds

    properties

    CAS RN

    2101206-80-6

    Molecular Formula

    C17H18N2O7

    Molecular Weight

    362.3 g/mol

    IUPAC Name

    (2,5-dioxopyrrolidin-1-yl) 3-[2-[(4-formylbenzoyl)amino]ethoxy]propanoate

    InChI

    InChI=1S/C17H18N2O7/c20-11-12-1-3-13(4-2-12)17(24)18-8-10-25-9-7-16(23)26-19-14(21)5-6-15(19)22/h1-4,11H,5-10H2,(H,18,24)

    InChI Key

    ONVNDJSKJDFLTF-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)C2=CC=C(C=C2)C=O

    Origin of Product

    United States

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